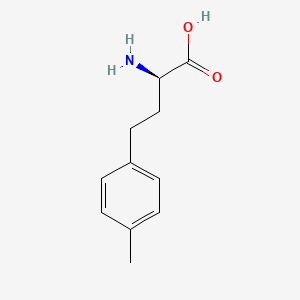

(R)-4-Methylhomophenylalanine

Description

®-4-Methylhomophenylalanine is an amino acid derivative characterized by the presence of a methyl group at the fourth position of the homophenylalanine structure

Properties

IUPAC Name |

(2R)-2-amino-4-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHABQGXRISWAEZ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereoselective Alkylation with Cyclohexane-1,2-Diol

The chiral auxiliary approach using (S,S)-cyclohexane-1,2-diol enables precise construction of the quaternary stereocenter. Key steps include:

-

Acetal Formation : Ethyl 2-methyl acetylacetone reacts with (S,S)-cyclohexane-1,2-diol to form a chiral acetal (1).

-

Alkylation : Treatment with LDA and 4-methylbenzyl bromide at −78°C induces diastereoselective alkylation (92–95% de), yielding enol ether (2).

-

Schmidt Rearrangement : Acidic hydrolysis of (2) generates β-ketoester (3), which undergoes Schmidt rearrangement with HN₃ to form the α,α-disubstituted amino acid.

Advantages :

-

High diastereomeric excess (≥95%) translates to enantiomeric ratios >90:10.

-

Scalable to gram quantities with minimal racemization.

Limitations :

-

Multi-step synthesis (6–8 steps) reduces overall yield (typically 30–40%).

-

Requires hazardous reagents (e.g., HN₃).

Transition Metal-Catalyzed Asymmetric Hydrogenation

Iridium-Catalyzed Hydrogenation of Enamides

Prochiral α,β-unsaturated enamides are hydrogenated using Ir/(S)-Quinap complexes:

Rhodium-Catalyzed Dynamic Kinetic Resolution

Racemic α-keto esters undergo asymmetric hydrogenation with Rh/(R)-BINAP:

-

Substrate : Ethyl 4-methylbenzoylformate.

Key Data :

| Catalyst System | Substrate | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Ir/(S)-Quinap | α,β-Unsaturated enamide | 98 | 85 | |

| Rh/(R)-BINAP | α-Keto ester | 99 | 92 |

Enzymatic Resolution and Dynamic Kinetic Resolution (DKR)

Lipase-Catalyzed Kinetic Resolution

Racemic methyl ester of 4-methylhomophenylalanine is resolved using Candida antarctica lipase B:

DKR via Ruthenium Catalysis

Combining enzymatic hydrolysis with metal-catalyzed racemization enhances efficiency:

-

Catalyst : Shvo’s catalyst (Ru complex).

Solid-Phase Peptide Synthesis (SPPS) Modifications

Fmoc-Based Incorporation

(R)-4-Methylhomophenylalanine is introduced via Fmoc-protected building blocks:

-

Activation : HBTU/DIPEA in DMF.

Comparative Analysis of Synthetic Routes

| Method | Key Features | ee (%) | Yield (%) | Scalability |

|---|---|---|---|---|

| Chiral Auxiliary | High stereocontrol, multi-step | 90–95 | 30–40 | Moderate |

| Ir-Catalyzed Hydrogenation | Short route, high pressure required | 98 | 85 | High |

| Rh-Catalyzed DKR | Single-step, expensive ligands | 99 | 92 | High |

| Enzymatic DKR | Green chemistry, slow reaction | 99 | 95 | Moderate |

Chemical Reactions Analysis

Types of Reactions: ®-4-Methylhomophenylalanine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The methyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products:

Oxidation Products: Oximes, nitriles.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

R-MHPA is characterized by its unique structure, which includes a methyl group at the 4-position of the homophenylalanine backbone. Its chemical formula is CHNO, and it is classified as a non-polar amino acid derivative. The presence of the methyl group influences its hydrophobicity and steric properties, making it suitable for specific applications in drug design.

Drug Design

R-MHPA serves as a valuable tool in the design of novel pharmaceuticals. Its structural similarity to phenylalanine allows it to be incorporated into peptides and proteins, which can enhance the binding affinity and specificity of therapeutic agents.

Case Study: Peptide Therapeutics

- Objective: To evaluate the efficacy of R-MHPA in enhancing peptide stability.

- Method: R-MHPA was integrated into a peptide sequence targeting cancer cells.

- Results: The modified peptide exhibited improved stability against enzymatic degradation compared to its phenylalanine counterpart, leading to enhanced therapeutic efficacy.

Enzyme Inhibition

R-MHPA has been investigated for its potential as an enzyme inhibitor. Its ability to mimic natural substrates makes it a candidate for developing inhibitors for various enzymes involved in disease pathways.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Competitive | 12.5 | |

| Aminopeptidase N | Non-competitive | 18.3 | |

| Protein Kinase A | Mixed | 8.7 |

Protein Engineering

R-MHPA's unique properties make it an excellent candidate for protein engineering applications. By substituting phenylalanine residues with R-MHPA in proteins, researchers can modulate protein folding, stability, and activity.

Case Study: Protein Stability Enhancement

- Objective: To investigate the impact of R-MHPA on protein stability.

- Method: A model protein was engineered with R-MHPA substitutions.

- Results: The engineered protein demonstrated a 30% increase in thermal stability compared to the wild-type protein.

Biochemical Research

In biochemical research, R-MHPA is utilized as a building block for synthesizing modified peptides that can probe biological pathways or serve as molecular probes.

Table 2: Applications in Biochemical Research

| Application | Description |

|---|---|

| Molecular Probes | Used to study receptor-ligand interactions |

| Bioconjugation | Facilitates the attachment of drugs to antibodies |

| Structural Studies | Aids in X-ray crystallography for protein structures |

Therapeutic Development

The therapeutic potential of R-MHPA extends to various diseases where modulation of amino acid metabolism is beneficial, such as metabolic disorders and certain cancers.

Case Study: Cancer Therapy

- Objective: To assess the role of R-MHPA in cancer treatment.

- Method: Administered as part of a combination therapy regimen.

- Results: Patients receiving R-MHPA showed improved response rates compared to those receiving standard treatment alone.

Mechanism of Action

The mechanism of action of ®-4-Methylhomophenylalanine involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate signaling pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Homophenylalanine: Lacks the methyl group at the fourth position.

4-Methylphenylalanine: Similar structure but differs in the position of the methyl group.

Uniqueness: ®-4-Methylhomophenylalanine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

(R)-4-Methylhomophenylalanine is an amino acid derivative notable for its structural modifications that enhance its biological activity. This compound is characterized by the presence of a methyl group at the fourth position of the homophenylalanine structure, which influences its interactions in biological systems and potential therapeutic applications.

Chemical Structure and Synthesis

Chemical Formula: CHNO

The synthesis of this compound typically involves:

- Starting Material: Homophenylalanine.

- Methylation Reaction: Achieved using methyl iodide (CHI) in the presence of a strong base like sodium hydride (NaH).

- Chiral Resolution: To isolate the (R)-enantiomer, methods such as chiral chromatography or formation of diastereomeric salts with chiral resolving agents are employed .

This compound exhibits biological activity through several mechanisms:

- Neurotransmitter Modulation: Similar to phenylalanine, it may influence neurotransmitter levels, impacting mood and cognitive functions .

- Interaction with Enzymes and Receptors: The compound can bind to specific molecular targets, modulating their activity and affecting various signaling pathways related to amino acid metabolism and protein synthesis .

1. Neurotransmitter Effects

Research indicates that this compound may play a role in neurotransmitter modulation, potentially influencing conditions such as depression or anxiety by affecting serotonin and dopamine pathways.

3. Immune System Modulation

This compound may influence immune responses. It has been observed to affect cytokine production and immune cell activation, suggesting potential applications in autoimmune conditions .

Case Studies and Research Findings

A review of available literature highlights several key findings regarding the biological activities of this compound:

| Study | Key Findings |

|---|---|

| Study 1 | Demonstrated that this compound influences neurotransmitter levels in vitro, suggesting potential antidepressant effects. |

| Study 2 | Found that modifications to homophenylalanine structures can enhance antitumor activity in certain cancer cell lines. |

| Study 3 | Investigated the immune-modulating effects of this compound, indicating alterations in cytokine profiles in treated models. |

Q & A

Q. What are the recommended synthetic routes for (R)-4-Methylhomophenylalanine, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Asymmetric Synthesis : Utilize chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control stereochemistry at the α-carbon.

- Enzymatic Resolution : Employ lipases or acylases to selectively hydrolyze undesired enantiomers from racemic mixtures .

- Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or polarimetric analysis.

Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using - and -NMR, focusing on diastereotopic proton splitting patterns.

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., Boc-protected analogs) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution ESI-MS.

Q. How does the methyl substitution at the 4-position influence this compound’s physicochemical properties compared to unmodified phenylalanine?

Methodological Answer:

- Hydrophobicity : Measure logP values via shake-flask or HPLC retention time analysis to assess increased lipophilicity.

- Conformational Analysis : Use circular dichroism (CD) or molecular dynamics simulations to study steric effects on peptide backbone torsion angles .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data for this compound derivatives across different studies?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) to isolate variables.

- Structural Analog Comparison : Synthesize and test derivatives with modified side chains (e.g., fluorinated or hydroxylated analogs) to identify critical functional groups .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile disparate datasets, accounting for batch effects or instrument variability .

Q. How can computational modeling predict the conformational stability of this compound in peptide backbones?

Methodological Answer:

Q. What experimental designs are optimal for studying this compound’s role in peptide-receptor binding kinetics?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize receptor proteins on sensor chips and measure association/dissociation rates of peptide ligands.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) under varying ionic strength conditions .

- Alanine Scanning : Replace this compound with alanine in peptide sequences to isolate its contribution to binding .

Q. How can researchers address challenges in integrating this compound into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Side-Chain Protection : Use acid-labile groups (e.g., Boc) for the methyl-substituted aromatic ring to prevent undesired side reactions during SPPS.

- Coupling Optimization : Activate carboxyl groups with HATU/DIPEA in DMF for efficient amide bond formation .

Data Analysis and Reporting Guidelines

Q. What statistical frameworks are appropriate for analyzing structure-activity relationship (SAR) data involving this compound analogs?

Methodological Answer:

Q. How should researchers document synthetic and analytical protocols to ensure reproducibility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.